Abietic Acid Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

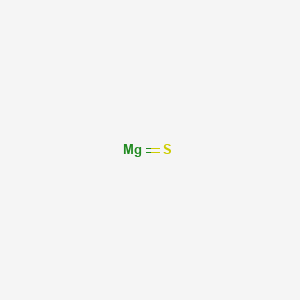

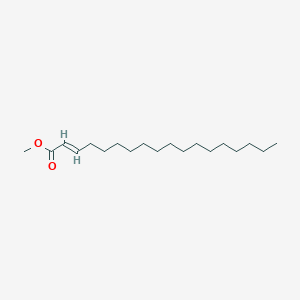

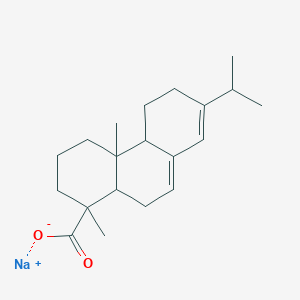

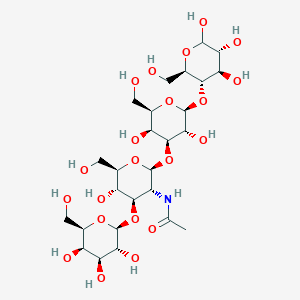

Abietic Acid Sodium Salt is a useful research compound. Its molecular formula is C20H29NaO2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preparation of Fluorinated Esters : Abietic acid chloride reacts with sodium salts of various fluorinated alcohols to create fluorinated alkyl (aryl) abietates (Gaidukov & Popova, 2008).

Matrix Forming Material : Diabietic acid, a derivative of abietic acid, shows potential as a matrix-forming material in pharmaceuticals, particularly for prolonging the release of water-soluble drugs (Ramani, Puranik, & Dorle, 1996).

Resin Acids Derivatives in High-tech Industries : Abietic-type resin acids find application in paper-making, ink, surfactants, adhesives, medicine, and other high-tech industries (Han Chunrui, 2009).

Bioactive Substance Synthesis : Abietic acid plays a role in synthesizing bioactive substances and is used in medicine, pesticides, and fine chemicals (Nong Weijia, 2014).

Antimicrobial Action : Sodium abietate, synthesized from Pinus elliottii resin, exhibits antimicrobial action against various bacterial strains and yeast, showing potential as an effective antimicrobial drug (Schons et al., 2023).

Micelle Formation and Phase Equilibria : Sodium abietate forms small micelles at low concentrations and interacts with other compounds to influence their behavior in systems like black liquor in pulp washing (Stenius, Palonen, Ström, & Ödberg, 1984).

Inhibition of Lipoxygenase Activity : Abietic acid has shown the potential to inhibit soybean 5-lipoxygenase, suggesting its use in treating allergic reactions (Ulusu, Ercil, Sakar, & Tezcan, 2002).

Peroxisome Proliferator‐Activated Receptor‐γ Activation : Abietic acid activates PPARγ, involved in regulating gene expression related to inflammation and lipid metabolism (Takahashi et al., 2003).

Mechanism of Action

Target of Action

Abietic Acid Sodium Salt, a sodium salt of abietic acid, primarily targets (Na+ + K+)- and (H+ + K+)-ATPases , which are typical membrane-bound enzymes . It also interacts with the PI3K/AKT pathway, causing a gradual decrease in PI3K protein levels and significantly inhibiting Akt activation .

Mode of Action

This compound inhibits both (Na+ + K+)- and (H+ + K+)-ATPases at a concentration as low as 25 µg/mL . This inhibition is non-specific, suggesting that the compound primarily induces disorganization of the cell membrane constitution . It also significantly inhibits Akt activation in a dose-dependent manner .

Biochemical Pathways

This compound affects several molecular pathways. It has been reported to have anticancer activities through different molecular mechanisms including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .

Pharmacokinetics

It is known that the compound is a very weak acid and is insoluble in water but soluble in ethanol, methanol, acetone, carbon disulfide, diluted aqueous sodium hydroxide solution, and chloroform . It is also very readily soluble in ether and benzene .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in PI3K protein levels and significant inhibition of Akt activation . It also inhibits gastric acid secretion caused by (H+ +K+)-ATPase . In terms of its anticancer activities, it has been reported to cause cell cycle arrest at the G0/G1 phase .

Action Environment

This compound is stable under normal conditions but undergoes slight oxidation even at room temperature due to atmospheric oxygen, light, and autoxidation . It is also in an equilibrium state with levopimaric acid, neoabietic acid, and palustric acid, which shifts to the side of abietic acid from 100°C . From 250°C, it undergoes irreversible conversion to mostly dehydro-, but also dihydro- and tetrahydroabietic acid . Therefore, environmental factors such as temperature, light, and oxygen levels can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Future Directions

The catalytic reduction of carboxylic acid derivatives, including Abietic Acid Sodium Salt, has witnessed a rapid development in recent years. These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The low-cost synthesis methods and promising antimicrobial action of this compound highlight its potential as an effective antimicrobial drug .

Biochemical Analysis

Biochemical Properties

Abietic Acid Sodium Salt interacts with various biomolecules, enzymes, and proteins in biochemical reactions

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions and their effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched.

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Properties

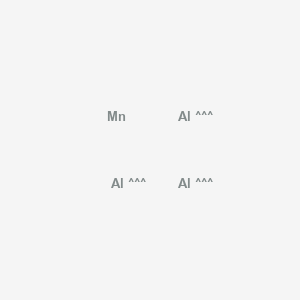

| { "Design of the Synthesis Pathway": "The synthesis pathway for Abietic Acid Sodium Salt involves the saponification of abietic acid with sodium hydroxide.", "Starting Materials": [ "Abietic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve abietic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 60-70°C and stir for several hours until the abietic acid is completely saponified", "Cool the mixture and acidify with hydrochloric acid to form the sodium salt of abietic acid", "Filter the product and wash with water", "Dry the product under vacuum to obtain Abietic Acid Sodium Salt" ] } | |

CAS No. |

14351-66-7 |

Molecular Formula |

C20H29NaO2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

sodium;(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |

InChI Key |

ITCAUAYQCALGGV-XTICBAGASA-M |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |

SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Na+] |

| 14351-66-7 | |

Related CAS |

514-10-3 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The abstract mentions abietic acid sodium salt as one component of a novel high-plasticity molding sand. What properties of this compound make it suitable for this application?

A1: While the abstract itself doesn't delve into the specific mechanisms of this compound within the molding sand mixture, we can infer some potential benefits based on its known properties:

- Adhesive Properties: this compound, as a rosin derivative, possesses inherent adhesive characteristics. These adhesive properties likely contribute to the "high wet adhesiveness" mentioned in the abstract []. It could act as a binder, enhancing the cohesion between the various components of the molding sand.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)